5-Methylchrysene

Catalog No.
S585511
CAS No.
3697-24-3
M.F
C19H14
M. Wt
242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylchrysene

CAS Number

3697-24-3

Product Name

5-Methylchrysene

IUPAC Name

5-methylchrysene

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3

InChI Key

GOHBXWHNJHENRX-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Solubility

In water, 0.062 mg/L at 27 °C
Insoluble in water
Soluble in acetone

Synonyms

5-methylchrysene, 5-methylchrysene, 3H-labeled

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

5-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) found in various environmental settings, including coal tar, cigarette smoke, and combustion residues []. While it shares similarities with other PAHs, 5-methylchrysene possesses unique properties that make it a subject of interest in scientific research, particularly in the following areas:

Carcinogenicity and Metabolism

  • Carcinogenic potential: Extensive research has established 5-methylchrysene as a potent carcinogen. Studies have shown it to be more carcinogenic than its parent compound, chrysene, and other monomethylchrysene isomers []. This heightened carcinogenicity is attributed to its specific metabolic pathways.
  • Metabolic activation: Understanding how 5-methylchrysene is metabolized in the body is crucial for elucidating its carcinogenic mechanisms. Research has identified specific positions on the molecule that play a role in its metabolic activation, leading to the formation of DNA adducts and ultimately, cancer initiation [].

Environmental Monitoring and Risk Assessment

  • Environmental marker: Due to its presence in various environmental pollutants, 5-methylchrysene serves as a marker for identifying and assessing the risks associated with exposure to these pollutants. Its presence can indicate potential contamination from sources like coal tar or incomplete combustion processes [].
  • Biomonitoring: 5-methylchrysene metabolites can be detected in biological samples, such as urine, serving as biomarkers of exposure. This allows researchers to assess individual exposure levels to PAHs and evaluate potential health risks [].

Comparative Studies and Model Systems

  • Comparative studies: 5-methylchrysene is often used in comparative studies alongside other PAHs to understand the structure-activity relationships and the specific features contributing to their carcinogenicity. This comparative approach helps researchers identify and prioritize high-risk PAHs for further investigation [].
  • Model systems: 5-methylchrysene serves as a model compound in various in vitro and in vivo models to study the mechanisms of PAH-induced carcinogenesis. These models allow researchers to investigate the effects of 5-methylchrysene on various cellular processes and pathways involved in cancer development.

5-Methylchrysene is a polycyclic aromatic hydrocarbon with the chemical formula C19H14. It features a methyl group attached to the chrysene backbone, which consists of four fused benzene rings. This compound is known for its potential carcinogenic properties and is often studied in the context of environmental pollution and human health risks associated with exposure to polycyclic aromatic hydrocarbons .

  • DNA adduct formation: PAHs can react with DNA, forming bulky adducts that can disrupt DNA replication and lead to mutations.
  • Oxidative stress: PAHs can generate free radicals, which can damage cellular components and contribute to carcinogenesis.

5-Methylchrysene is likely to share the hazardous properties of other PAHs. Here are some safety concerns:

  • Carcinogenicity: PAHs are classified as carcinogens by the International Agency for Research on Cancer (IARC) []. Although specific carcinogenicity data for 5-Methylchrysene might be limited, its structural similarity to known carcinogens suggests a potential risk.
  • Mutagenicity: PAHs can induce mutations in DNA, potentially leading to cancer and other genetic diseases.
Typical of polycyclic aromatic hydrocarbons. Notably, it can undergo:

  • Halogenation: Substitution at the benzene nucleus occurs through electrophilic aromatic substitution reactions.
  • Nitration: Similar to halogenation, nitration can also modify the compound under acidic conditions.
  • Reactions with Bases: 5-Methylchrysene can react exothermically with strong bases and diazo compounds, leading to various substitution products .

5-Methylchrysene has been identified as a potent carcinogen. Studies have shown that it can be metabolized in living organisms to form reactive intermediates that bind to DNA, potentially leading to mutations and cancer development. Research indicates that it undergoes bioalkylation and dealkylation processes in biological systems, further contributing to its toxicological profile .

The synthesis of 5-Methylchrysene can be achieved through several methodologies:

  • Reformatsky Reaction: This method involves the reaction of 1-naphthyl-2-bromophenyl ketone with suitable reagents to yield 5-methylchrysene.
  • Friedel-Crafts Alkylation: Utilizing alkyl halides and aluminum chloride as a catalyst can also facilitate the formation of this compound from simpler aromatic precursors .

5-Methylchrysene is primarily studied for its implications in environmental science and toxicology. Its applications include:

  • Research in Carcinogenicity: Understanding its role as a carcinogen helps assess risks associated with exposure to polycyclic aromatic hydrocarbons.
  • Environmental Monitoring: It serves as a marker for pollution studies, particularly in assessing the presence of harmful compounds in air and soil .

Interaction studies involving 5-methylchrysene focus on its metabolic pathways and interactions with biological macromolecules. Research has shown that it can interact with liver enzymes responsible for drug metabolism, leading to the formation of metabolites that may exhibit different biological activities compared to the parent compound. This metabolic activation is crucial for understanding its toxicological effects .

Several compounds share structural similarities with 5-methylchrysene. Here are some notable examples:

Compound NameStructure TypeCarcinogenicityUnique Features
ChrysenePolycyclic Aromatic HydrocarbonYesParent compound without methyl group
6-MethylchrysenePolycyclic Aromatic HydrocarbonYesMethyl group at a different position
PhenanthrenePolycyclic Aromatic HydrocarbonYesThree fused rings; less complex than chrysene
PyrenePolycyclic Aromatic HydrocarbonYesFour fused rings; used in various industrial applications

5-Methylchrysene stands out due to its specific position of the methyl group on the chrysene structure, which influences both its chemical reactivity and biological activity compared to these similar compounds.

Physical Description

5-methylchrysene appears as purple crystals. Water insoluble.
Solid; Exhibits a brilliant bluish-violet fluorescence in ultraviolet light; [HSDB]

Color/Form

Needles (recyrstallized from benzene/ethanol) with a brilliant bluish-violet fluorescence in ultraviolet light

XLogP3

6

Exact Mass

242.109550447 g/mol

Monoisotopic Mass

242.109550447 g/mol

Heavy Atom Count

19

LogP

log Kow = 6.07 (est)

Decomposition

When heated to decomposition it emits acrid smoke & irritating fumes.

Melting Point

117.5 °C

UNII

O66195MC8L

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 50 of 53 companies with hazard statement code(s):;
H302 (76%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H350 (24%): May cause cancer [Danger Carcinogenicity];
H351 (76%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (76%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 5-Methylchrysene is a needle-like solid that has a brilliant blue-violet fluorescence in UV light. It is not very soluble in water. It is a member of a group of chemicals called polycyclic aromatic hydrocarbons (PAHs). 5-Methylchrysene is a substance that occurs as a result of incomplete burning of oil, gasoline, coal and wood. It is found in cigarette and marijuana smoke, gas, automobile exhaust, and smoke from burning coal or wood. USE: There is no commercial production of 5-methylchrysene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers who process coal and petroleum products or where combustion processes are extensive may breathe in 5-methylchrysene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, automobile exhaust or smoke from other sources such as open heating with coal or wood and cooking smoke. If 5-methylchrysene is released to the environment, it will be broken down in air. 5-Methylchrysene released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms, and is expected to build up in some aquatic organisms. RISK: Data on the potential for 5-methylchrysene alone to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of 5-methylchrysene are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for 5-methylchrysene to cause birth defects or reproductive effects in laboratory animals were not available. Tumors have been induced in laboratory mice following exposure to 5-methylchrysene. Skin tumors were observed following repeated skin application, and tumors were observed at the injection site when 5-methylchrysene was injected just below the skin. Lung and liver tumors were observed following injection into the abdominal cavity. The International Agency for Research on Cancer determined that 5-methylchrysene is possibly carcinogenic to humans. The U.S. National Toxicology Program 14th Report on Carcinogens has determined that 5-methylchrysene is reasonably anticipated to cause cancer in humans. These determinations are based on a lack of human data and sufficient evidence in laboratory animals. The potential for 5-methylchrysene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Pharmacology

5-Methylchrysene is a crystalline, carcinogenic aromatic hydrocarbon consisting of four fused rings and produced by the incomplete combustion of organic matter. 5-Methylchrysene is primarily found in gasoline exhaust and tobacco smoke. 5-Methylchrysene is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

0.00000025 [mmHg]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

3697-24-3

Metabolism Metabolites

The metabolic activation of the environmental carcinogen 5-methylchrysene was studied by combining high-pressure liquid chromatographic analysis of metabolites formed in vitro with assays of these metabolites for mutagenic activity toward Salmonella typhimurium. Metabolites were formed by incubation of 5-methylchrysene with the 9000 from Aroclor-treated rat livers. With the use of reverse-phase columns, the metabolites were resolved into 9 peaks, A to I. Each peak was collected and tested for mutagenicity with activation. Significant mutagenic activity was observed primarily in peak E and to a lesser extent in peak D. None of the other metabolites showed significant mutagenic activity. The major mutagenic metabolite (peak E) was identified as 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (7.0% from 5-methylchrysene); peak D was 7,8-dihydro-7,8-dihydroxy-5-methylchrysene (2.6% from 5-methylchrysene). Other metabolites included 9,10-dihydro-9,10-dihydroxy-5-methylchrysene, 9-hydroxy-5-methylchrysene, 7-hydroxy-5-methylchrysene, 1-hydroxy-5-methylchrysene and 5-hydroxymethylchrysene. These results indicate that 1,2-dihydro-1,2-dihydroxy-5-methylchrysene is a major proximate mutagen of 5-methylchrysene.
1,2- & 7,8-Dihydrodiols were the major metabolites of 5-methylchrysene, 7 small amounts of the 9,10-dihydrodiol were also formed following incubation of the compound with rat-liver preparations. Other metabolites detected include 1-, 7- & 9-hydroxy-5-methylchrysene & 5-hydroxymethylchrysene.
The metabolic activation in mouse skin of the strong carcinogen, 5-methylchrysene (5-MeC) was compared to that of the inactive compound, 6-nitro-5-methylchrysene (6-NO2-5-MeC). Metabolites of 6-NO2-5-MeC, formed using rat liver homogenates, were identified based on their spectral properties and were used as markers for studies performed in vivo. In mouse epidermis in vivo, the identified metabolites of 6-NO2-5-MeC were trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene (6-NO2-5-MeC-1,2-diol), the precursor to a bay region dihydrodiol epoxide, trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene, and 6-nitro-5-hydroxymethylchrysene. The levels of 6-NO2-5-MeC-1,2-diol formed in mouse epidermis from 6-NO2-5-MeC were greater than those of the proximate carcinogen trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol) formed from 5-MeC. The further metabolism of 6-NO2-5-MeC-1,2-diol was examined in mouse epidermis under conditions similar to those described previously for 5-MeC-1,2-diol. The extents of formation of 1,2,3,4-tetraols from both dihydrodiols were similar. The chromatographic patterns of DNA adducts formed in mouse epidermis from 6-NO2-5-MeC and 5-MeC were qualitatively similar; however, the extent of formation of DNA adducts from 5-MeC was 15-fold greater than from 6-NO2-5-MeC. The reactions between calf thymus DNA and the bay region 1,2-diol-3,4-epoxides of 5-MeC and 6-NO2-5-MeC were compared; the levels of adducts formed from the bay region diol epoxide of 5-MeC were about four times greater than those formed from the bay region diol epoxide of 6-NO2-5-MeC. The results indicate that the relatively low DNA binding in vivo of 6-NO2-5-MeC may be responsible for its apparent lack of tumorigenicity compared to 5-MeC. It is likely that nitro substitution at the 6-position of 5-MeC interferes with the structural requirements of the 1,2-diol-3,4-epoxide which are necessary for specific DNA interactions.
We have investigated the metabolism of chrysene (CHR) and 5-methychyrsene (5-MeCHR) by Shasta rainbow trout (Oncorhyncus mykiss) and Long Evans rat liver microsomes to assess the effect of a non-benzo ring methyl substituent on the reactions involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs). Trout as well as rat liver microsomes metabolized both CHR and 5-MeCHR at essentially similar rates, indicating that the methyl substituent does not alter the substrate specificity of the cytochrome P450(s) involved in the metabolism of the two PAHs. Dihydrodiols were the major CHR metabolites formed by both trout and rat liver microsomes, whereas the trout liver microsomes formed a considerably higher proportion of 5-MeCHR phenols compared to diols, indicating that 5-methyl substitution alters the substrate specificity of trout microsomal epoxide hydrolase for 5-MeCHR epoxides. Unlike trout liver microsomes, rat liver microsomes formed a much greater proportion of 5-MeCHR diols compared to 5-MeCHR phenols, suggesting that 5-MeCHR epoxides are better substrates for the microsomal epoxide hydrolase present in rat liver than for the enzyme in trout liver. Both trout and rat liver microsomes are more efficient at attacking the bay-region bond versus the non-bay-region double bond in chrysene. In contrast the reverse is true in the case of 5-MeCHR, indicating that a non-benzo ring methyl substituent alters the regioselectivity of the enzymes involved in the oxidative metabolism of PAHs.
For more Metabolism/Metabolites (Complete) data for 5-Methylchrysene (10 total), please visit the HSDB record page.
5-methylchrysene has known human metabolites that include 5-Methyl-1,2-dihydrochrysene-1,2-diol.

Wikipedia

5-methylchrysene

Use Classification

Hazard Classes and Categories -> Carcinogens

General Manufacturing Information

There is no commercial production or known use of this compound. Reference samples of certified high purity are available....

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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